molecular formula C22H25N5O2S B2453984 3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(1-phenylethyl)propanamide CAS No. 1216636-00-8

3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(1-phenylethyl)propanamide

Cat. No.: B2453984
CAS No.: 1216636-00-8
M. Wt: 423.54
InChI Key: SMPUMTGRUYQLEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(1-phenylethyl)propanamide is a potent and selective inhibitor of the Colony Stimulating Factor 1 Receptor (CSF1R), also known as FMS kinase. The signaling cascade mediated by CSF1R is critically involved in the survival, proliferation, and differentiation of macrophages and monocytes . In the tumor microenvironment, this pathway is co-opted to educate and sustain tumor-associated macrophages (TAMs), which are often of the M2-polarized, pro-tumoral phenotype that promote angiogenesis, immunosuppression, and metastasis. By selectively inhibiting CSF1R, this compound enables researchers to deplete or reprogram these pro-tumoral TAMs, providing a powerful chemical tool to investigate the role of the tumor microenvironment in cancer progression and resistance to therapy. Its research value extends beyond oncology into inflammatory and autoimmune diseases, as CSF1R signaling is also central to the homeostasis of various tissue-resident macrophage populations . Studies utilizing this inhibitor can elucidate mechanisms of disease pathogenesis and validate CSF1R as a therapeutic target in models of rheumatoid arthritis, multiple sclerosis, and other conditions driven by innate immunity.

Properties

IUPAC Name

3-[8-(2-methylpropyl)-7-oxo-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]-N-(1-phenylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O2S/c1-14(2)13-26-21(29)20-17(11-12-30-20)27-18(24-25-22(26)27)9-10-19(28)23-15(3)16-7-5-4-6-8-16/h4-8,11-12,14-15H,9-10,13H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMPUMTGRUYQLEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)NC(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-isobutyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(1-phenylethyl)propanamide is a complex organic compound belonging to the thienotriazolopyrimidine class. This compound has garnered attention due to its potential biological activities, particularly in anti-inflammatory and analgesic applications. This article reviews its biological activity based on diverse sources and research findings.

Chemical Structure and Properties

The compound's structure is characterized by a thieno[2,3-e][1,2,4]triazolo moiety fused with a pyrimidine backbone. Its molecular formula is C22H25N5O3SC_{22}H_{25}N_{5}O_{3}S, with a molecular weight of approximately 439.5 g/mol. The presence of various functional groups contributes to its biological activity.

PropertyValue
Molecular FormulaC22H25N5O3S
Molecular Weight439.5 g/mol
StructureThienotriazolopyrimidine derivative

Anti-inflammatory Activity

Research indicates that compounds within the thienotriazolopyrimidine class exhibit significant anti-inflammatory effects. For instance, studies have shown that derivatives similar to the compound demonstrate remarkable anti-inflammatory activity in various models, including formalin-induced paw edema models .

In a comparative study involving other anti-inflammatory agents like diclofenac sodium, the thienotriazolopyrimidines displayed both acute and subacute anti-inflammatory effects with minimal toxicity . The mechanism of action primarily involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammatory processes.

Analgesic Activity

In addition to anti-inflammatory effects, the compound has been evaluated for analgesic properties. In experimental models, it demonstrated significant pain relief comparable to standard analgesics. The delayed onset of action observed in some derivatives suggests a sustained effect that may be beneficial for chronic pain management .

Molecular docking studies have been employed to predict binding affinities and interactions with target proteins involved in inflammation. The compound's structure allows it to effectively inhibit key pathways associated with inflammatory responses by modulating enzyme activities related to prostaglandin synthesis .

Case Studies and Experimental Findings

Several studies have focused on the synthesis and biological evaluation of thienotriazolopyrimidine derivatives:

  • Synthesis and Evaluation : A series of 4,5-dihydrothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidine derivatives were synthesized and tested for their anti-inflammatory and analgesic activities. The most active compounds showed high gastrointestinal safety levels and were well tolerated in animal models (ALD50 > 0.4 g/kg) .
  • Molecular Docking : Docking studies indicated that the most active compounds interacted favorably with COX-2 enzymes, suggesting a potential pathway for their therapeutic effects against inflammation .

Scientific Research Applications

Research has indicated that compounds with similar structures exhibit significant biological activities. The following sections detail the primary applications of this compound based on current research findings.

Anticancer Activity

Numerous studies have focused on the anticancer properties of thienotriazolopyrimidine derivatives. The compound is believed to exert cytotoxic effects against various cancer cell lines through several mechanisms:

  • Mechanism of Action : It appears to modulate pro-inflammatory cytokines such as IL-6 and TNF-α, which are often involved in tumor progression and metastasis. In vitro studies have demonstrated its efficacy against solid tumors, suggesting a potential for development as a chemotherapeutic agent.

Anti-inflammatory Properties

The structural characteristics of this compound indicate potential anti-inflammatory activity:

  • Cytokine Modulation : Similar derivatives have been shown to inhibit the release of pro-inflammatory cytokines. For instance, studies involving benzoxazepine derivatives revealed their ability to significantly reduce levels of IL-6 and TNF-α in certain cancer cell lines. This suggests that the compound may also serve as an anti-inflammatory agent.

Antimicrobial Activity

While primarily studied for its anticancer properties, some derivatives have demonstrated antimicrobial activity:

  • Research Insights : Limited antimicrobial effects have been observed against specific bacterial strains in studies involving related thieno derivatives. This opens avenues for further exploration into their potential as antimicrobial agents.
Biological ActivityRelated CompoundsObservations
AnticancerThieno derivativesSignificant cytotoxicity against solid tumors; modulation of IL-6 and TNF-α levels
Anti-inflammatoryBenzoxazepine derivativesReduction in pro-inflammatory cytokines
AntimicrobialThieno derivativesLimited activity against selected bacterial pathogens

Recent Studies

Recent investigations into the biological activities of this compound have highlighted its potential as a valuable therapeutic agent:

  • Cytotoxicity Studies : Various cancer cell lines have been tested with promising results indicating significant cytotoxic effects.
  • Cytokine Modulation : Studies have shown that treatment with this compound can alter levels of inflammatory markers in treated cells, further supporting its potential anti-inflammatory properties.

Q & A

Q. What are the critical steps and optimization strategies for synthesizing this compound?

The synthesis involves multi-step organic reactions, including cyclization of the thieno-triazolo-pyrimidine core and subsequent coupling with the phenethyl-propanamide moiety. Key optimization parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency for heterocyclic ring formation .
  • Temperature control : Cyclization steps often require reflux conditions (80–120°C) to achieve high yields .
  • Catalyst use : Transition-metal catalysts (e.g., Pd for coupling reactions) improve regioselectivity . Post-synthesis purification via column chromatography or recrystallization is essential to achieve >95% purity .

Q. How can the compound’s structural integrity be confirmed post-synthesis?

A combination of analytical techniques is required:

  • NMR spectroscopy : 1H^1H- and 13C^{13}C-NMR verify the presence of the isobutyl, thieno-triazolo-pyrimidine, and phenethyl groups .
  • LC-MS : Confirms molecular weight (e.g., [M+H]+ ion) and detects impurities .
  • X-ray crystallography : Resolves 3D conformation, critical for understanding binding interactions .

Q. What preliminary assays are recommended to assess biological activity?

  • Enzyme inhibition assays : Target kinases or proteases using fluorogenic substrates to measure IC50_{50} values .
  • Cytotoxicity screening : Use cell lines (e.g., HEK293, HeLa) with MTT assays to evaluate viability at varying concentrations (e.g., 1–100 µM) .
  • Solubility testing : Determine in PBS or DMSO to guide in vivo studies .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed for derivatives of this compound?

  • Systematic substitution : Modify the isobutyl group (e.g., replace with cyclopropyl or benzyl) and phenethylamide moiety to evaluate activity shifts .
  • Quantitative SAR (QSAR) : Use computational tools (e.g., Schrödinger Suite) to correlate electronic/steric parameters (logP, polar surface area) with bioactivity .
  • Crystallographic docking : Map interactions with target proteins (e.g., kinases) to identify critical binding residues .

Q. How should contradictory data in biological assays be resolved?

  • Assay validation : Repeat experiments under standardized conditions (e.g., pH 7.4, 37°C) to rule out environmental variability .
  • Orthogonal assays : Confirm kinase inhibition via both fluorescence-based and radiometric assays .
  • Control compounds : Include known inhibitors (e.g., staurosporine for kinases) to benchmark activity .

Q. What strategies optimize bioavailability for in vivo studies?

  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to enhance membrane permeability .
  • Nanoparticle encapsulation : Use PLGA or liposomal carriers to improve solubility and half-life .
  • Pharmacokinetic profiling : Conduct IV/PO dosing in rodent models to calculate AUC, t1/2t_{1/2}, and bioavailability .

Q. How can computational methods predict off-target interactions?

  • Molecular dynamics simulations : Simulate binding to homologous proteins (e.g., ATP-binding pockets) to assess selectivity .
  • Chemoproteomics : Use affinity-based probes to capture interacting proteins in cell lysates .
  • Machine learning : Train models on PubChem datasets to predict toxicity or secondary targets .

Methodological Recommendations

  • Experimental Design : Use factorial design (e.g., Box-Behnken) to optimize reaction conditions with minimal trials .
  • Data Analysis : Apply ANOVA to assess significance of substituent effects in SAR studies .
  • Ethical Compliance : Adhere to OECD guidelines for preclinical toxicity testing .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.